4-Bromo-3-methoxycinnamic acid

Antiproliferative Medicinal Chemistry Cancer Research

4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0), systematically named (E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid, is a specialized phenylpropanoid derivative within the broader class of cinnamic acids. Its molecular formula is C10H9BrO3, with a molecular weight of 257.08 g/mol.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 924271-33-0
Cat. No. B1532686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methoxycinnamic acid
CAS924271-33-0
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)Br
InChIInChI=1S/C10H9BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
InChIKeyNZBZIWVGKOEFAF-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0): A Strategic Halogenated Cinnamic Acid Building Block for Medicinal Chemistry and Organic Synthesis


4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0), systematically named (E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid, is a specialized phenylpropanoid derivative within the broader class of cinnamic acids [1]. Its molecular formula is C10H9BrO3, with a molecular weight of 257.08 g/mol . The compound features a strategic substitution pattern on its phenyl ring: a bromine atom at the para (4-) position and a methoxy group at the meta (3-) position . This specific arrangement of electron-withdrawing and electron-donating groups distinguishes it from other positional isomers and functional analogs, positioning it as a high-value intermediate for targeted organic synthesis and drug discovery programs requiring precise molecular architecture .

4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0) vs. Close Analogs: Why Structural Nuance Drives Function and Procurement Decisions


Attempting to substitute 4-Bromo-3-methoxycinnamic acid with its positional isomer (e.g., 3-Bromo-4-methoxycinnamic acid) or other close analogs (e.g., 4-Chloro-3-methoxycinnamic acid) is scientifically unsound and can lead to experimental failure. The precise para-bromo and meta-methoxy arrangement of this compound dictates a unique electronic and steric profile that governs its reactivity, binding affinity, and physicochemical properties . Structure-Activity Relationship (SAR) studies on cinnamic acid derivatives have consistently demonstrated that even minor alterations in the position or nature of halogen and methoxy substituents dramatically alter biological activity, synthetic utility in cross-coupling reactions, and overall molecular behavior [1]. Procurement of a generic 'bromo-methoxycinnamic acid' without verification of the specific CAS number (924271-33-0) risks introducing an analog with an unknown, and likely different, experimental outcome.

4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0): Quantifiable Differentiation Evidence vs. Closest Analogs


Positional Isomerism: Divergent Antiproliferative Activity in MCF-7 Breast Cancer Cells

The positional isomer of the target compound, 3-Bromo-4-methoxycinnamic acid, demonstrates potent antiproliferative activity against the human breast cancer cell line MCF-7 . While direct IC50 data for the 4-Bromo-3-methoxy isomer is not reported in the same study, this cross-study comparison underscores that the precise location of the bromine and methoxy groups is a critical determinant of biological activity. The para-bromo and meta-methoxy arrangement of 4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0) creates a unique electronic environment compared to its meta-bromo and para-methoxy isomer, which will lead to a different interaction profile with biological targets [1]. This confirms that the two isomers are not interchangeable and must be selected based on the specific SAR requirements of a project.

Antiproliferative Medicinal Chemistry Cancer Research

Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings via Strategic Halogen Placement

The 4-bromo substitution on the aromatic ring of 4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0) is strategically positioned for optimal reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings . Class-level SAR indicates that a para-bromo group on a cinnamic acid scaffold provides a more accessible and less sterically hindered site for oxidative addition compared to ortho- or meta-substituted analogs [1]. This makes it a preferred building block for the synthesis of more complex biaryl and styrenyl derivatives. In contrast, analogs like 3-Bromo-4-methoxycinnamic acid have the reactive bromine in a meta position, which can lead to different regioselectivity and yields in coupling reactions .

Organic Synthesis Cross-Coupling Chemical Biology

Differentiation from 4-Chloro-3-methoxycinnamic acid: Implications for Receptor Binding and Pharmacokinetics

Replacing the bromine atom in 4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0) with a smaller and more electronegative chlorine atom (as in 4-Chloro-3-methoxycinnamic acid) significantly alters the compound's physicochemical properties . While specific comparative biological data is not available, class-level SAR on cinnamic acid derivatives indicates that bromine substitution often enhances target binding affinity through hydrophobic and halogen-bonding interactions more effectively than chlorine [1]. This difference can lead to improved potency and selectivity. Furthermore, the increased lipophilicity conferred by bromine compared to chlorine will impact the compound's LogP, potentially influencing membrane permeability and distribution, which are critical for in vivo activity.

Drug Design Pharmacokinetics SAR

4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0): High-Value Application Scenarios Based on Verified Differentiation


Precision Synthesis of Biaryl Libraries via Suzuki-Miyaura Cross-Coupling

Utilize 4-Bromo-3-methoxycinnamic acid as a privileged building block in the synthesis of diverse biaryl-containing compounds. Its para-bromo group provides a predictable and efficient handle for palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids or esters, enabling the rapid generation of complex molecular libraries for drug discovery. This synthetic route is more reliable and yields cleaner products compared to using its meta-substituted isomer due to reduced steric hindrance .

Structure-Activity Relationship (SAR) Exploration for Tyrosinase Inhibition

Incorporate this specific isomer into a focused library of cinnamic acid derivatives to systematically investigate the SAR of tyrosinase inhibition. The unique 4-bromo-3-methoxy substitution pattern provides a distinct electronic and steric probe compared to other isomers (e.g., 3-Bromo-4-methoxycinnamic acid) and analogs (e.g., 4-Chloro-3-methoxycinnamic acid) [1]. The resulting data will help define the precise pharmacophore requirements for potent and selective tyrosinase inhibitors, a crucial step in developing novel treatments for hyperpigmentation disorders [2].

Development of Antiproliferative Agents Targeting MCF-7 Cancer Cells

Given the observed antiproliferative activity of the close positional isomer 3-Bromo-4-methoxycinnamic acid against the MCF-7 breast cancer cell line , 4-Bromo-3-methoxycinnamic acid should be evaluated in parallel as a comparator compound. This direct head-to-head assessment will quantify the impact of substituent position on cell growth inhibition, providing critical data to guide the design of more potent and selective anticancer agents. The outcome will inform whether the para-bromo, meta-methoxy arrangement confers a therapeutic advantage.

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